Technical Guide: Physicochemical Properties of 5-Cyclopropylpyridin-3-amine
Technical Guide: Physicochemical Properties of 5-Cyclopropylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Cyclopropylpyridin-3-amine (CAS No. 1314353-68-8). The information is compiled for professionals in research and drug development, with a focus on structured data, detailed experimental protocols, and logical workflows.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of 5-Cyclopropylpyridin-3-amine. It is important to note that several of these values are predicted and should be confirmed through experimental analysis for critical applications.
| Property | Value | Data Type | Source |
| Molecular Formula | C₈H₁₀N₂ | --- | [1][2] |
| Molecular Weight | 134.18 g/mol | --- | [1][2] |
| Appearance | Light yellow to yellow Solid | Experimental | [2] |
| Boiling Point | 308.6 ± 30.0 °C | Predicted | [2] |
| Density | 1.188 ± 0.06 g/cm³ | Predicted | [2] |
| pKa | 6.54 ± 0.20 | Predicted | [2] |
| LogP | Not Found | --- | --- |
| Solubility | Not Found | --- | --- |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below. These are established, standard protocols applicable to compounds like 5-Cyclopropylpyridin-3-amine.
Determination of pKa by Potentiometric Titration
The ionization constant (pKa) is a critical parameter influencing a compound's solubility and absorption. Potentiometric titration is a reliable method for its determination.[3]
Methodology:
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Preparation of Solutions:
-
Prepare a 0.1 M solution of the test compound (5-Cyclopropylpyridin-3-amine) in a suitable solvent, typically a co-solvent system like water/methanol if aqueous solubility is low.
-
Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[4]
-
Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[4]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the test compound solution into a temperature-controlled vessel maintained at 25°C.
-
To determine the pKa of the amine (a basic function), titrate the solution with the standardized 0.1 M HCl.
-
Add the titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[4]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH value at the half-equivalence point, which is the point on the curve where half of the amine has been protonated. This point corresponds to the inflection point of the sigmoid curve.[3]
-
Determination of LogP by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME properties. The shake-flask method is the gold standard for LogP determination.[5]
Methodology:
-
Phase Preparation:
-
Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[6]
-
-
Partitioning Experiment:
-
Prepare a stock solution of 5-Cyclopropylpyridin-3-amine in the aqueous buffer.
-
Add a known volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffer.
-
Seal the vessel and shake it gently for a sufficient period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[7]
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Concentration Analysis:
-
Carefully withdraw aliquots from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
-
Calculation:
Determination of Aqueous Solubility
Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The shake-flask method is also a standard for determining thermodynamic equilibrium solubility.[10]
Methodology:
-
Equilibration:
-
Add an excess amount of solid 5-Cyclopropylpyridin-3-amine to a vial containing a known volume of the desired aqueous medium (e.g., water or a specific pH buffer).
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]
-
-
Sample Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To remove any undissolved solid, filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge it at high speed.[10]
-
-
Concentration Analysis:
-
Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
-
Result Reporting:
-
The determined concentration represents the equilibrium solubility of the compound under the specified conditions (e.g., temperature, pH) and is typically reported in units of mg/mL or µg/mL.
-
Experimental Workflow Visualization
The following diagram illustrates the standardized shake-flask method for determining the LogP of a compound.
Caption: Workflow for LogP determination via the shake-flask method.
References
- 1. CAS 1314353-68-8 | 5-Cyclopropylpyridin-3-amine - Synblock [synblock.com]
- 2. 5-cyclopropylpyridin-3-aMine | 1314353-68-8 [amp.chemicalbook.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. agilent.com [agilent.com]
- 7. enamine.net [enamine.net]
- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
